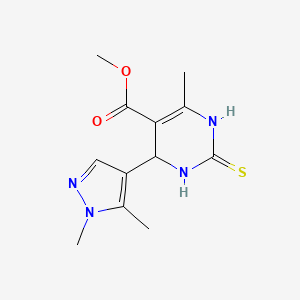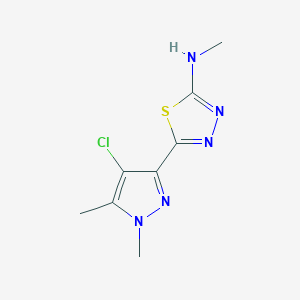![molecular formula C14H11BrN6 B14928430 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B14928430.png)
2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that features a unique combination of pyrazole and triazoloquinazoline moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the formation of the triazoloquinazoline core. The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds . The triazoloquinazoline core is often formed through cyclocondensation reactions involving appropriate precursors .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding quinazoline N-oxides.
Reduction: Formation of dehalogenated pyrazole derivatives.
Substitution: Formation of azido or cyano derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[1,2-b][1,3,4]thiadiazole
- 4-bromo-1H-pyrazole
- Pyrazolo[3,4-d]pyrimidine
Uniqueness
2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline is unique due to its combination of pyrazole and triazoloquinazoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H11BrN6 |
|---|---|
Molekulargewicht |
343.18 g/mol |
IUPAC-Name |
2-(4-bromo-1,5-dimethylpyrazol-3-yl)-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C14H11BrN6/c1-8-11(15)12(18-20(8)2)13-17-14-9-5-3-4-6-10(9)16-7-21(14)19-13/h3-7H,1-2H3 |
InChI-Schlüssel |
PCWAHTQFZOTWCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C)C2=NN3C=NC4=CC=CC=C4C3=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14928349.png)

![3-[(2-Chlorobenzoyl)amino]-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14928359.png)
![2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14928360.png)
![(17E)-17-[(2E)-(pentafluorobenzylidene)hydrazinylidene]estra-1,3,5(10)-trien-3-ol](/img/structure/B14928370.png)

![2-(4-Chloro-3,5-dimethylphenoxy)-1-[2-(3,4-dichlorophenyl)-1,3-thiazolidin-3-yl]ethanone](/img/structure/B14928389.png)
![4-{[(E)-{5-[(2,6-dichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B14928394.png)

![5-tert-butyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B14928397.png)
![1-ethyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B14928398.png)
![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-methylbenzenesulfonamide](/img/structure/B14928403.png)
![(4-Methylphenyl){4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}methanone](/img/structure/B14928419.png)
![3-[(acetyloxy)methyl]-7-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14928429.png)
